molecular formula C8H12ClNO B15219337 (R)-2-Amino-2-phenylethan-1-ol hydrochloride

(R)-2-Amino-2-phenylethan-1-ol hydrochloride

Cat. No.: B15219337
M. Wt: 173.64 g/mol
InChI Key: KSXJJXIDBVLDBZ-QRPNPIFTSA-N
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Description

®-2-Amino-2-phenylethan-1-ol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of acetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-phenylethan-1-ol hydrochloride often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the reduction reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary amines.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-phenylethan-1-ol hydrochloride: The enantiomer of the ®-form, with different biological activity.

    Phenylephrine hydrochloride: A structurally similar compound used as a decongestant and vasopressor.

    Epinephrine hydrochloride: Another similar compound with potent adrenergic activity.

Uniqueness

®-2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

(2R)-2-amino-2-phenylethanol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m0./s1

InChI Key

KSXJJXIDBVLDBZ-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

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